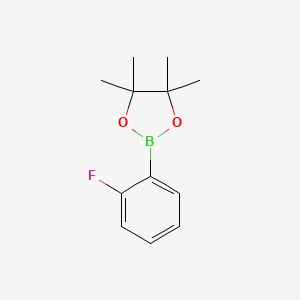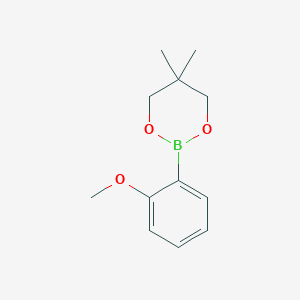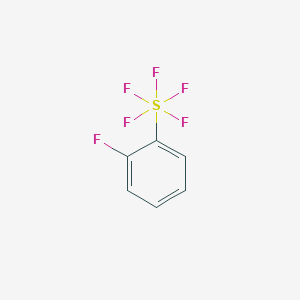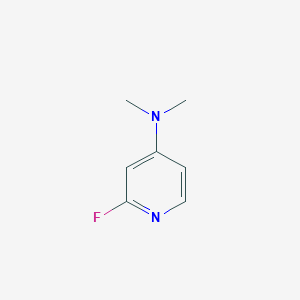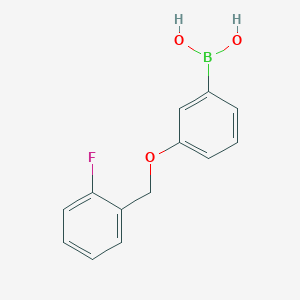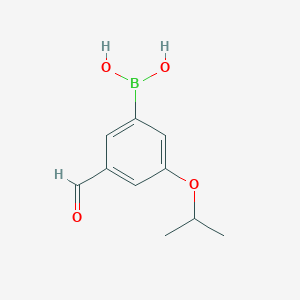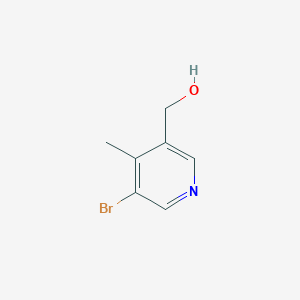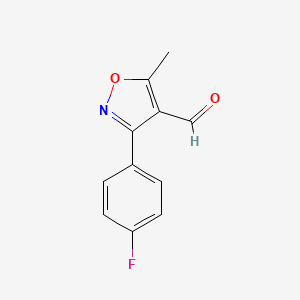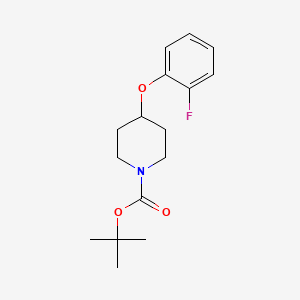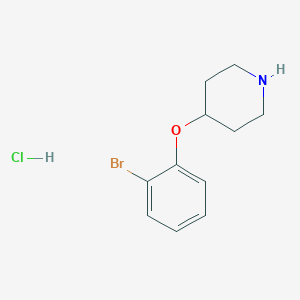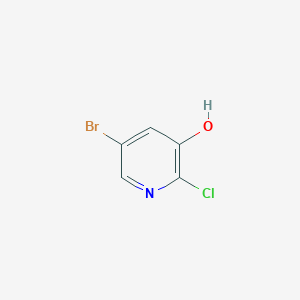![molecular formula C9H12N2O2 B1340315 3-[(Pyridin-3-ylmethyl)amino]propanoic acid CAS No. 99362-31-9](/img/structure/B1340315.png)
3-[(Pyridin-3-ylmethyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Pyridin-3-ylmethyl)amino]propanoic acid is a compound that features a pyridine ring, which is a basic structural unit in many organic molecules, including vitamins, drugs, and pesticides. The compound is characterized by the presence of an amino group attached to a propanoic acid moiety through a methylene bridge to the pyridine ring. This structure is versatile and can be used to synthesize various derivatives with potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of derivatives of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid can be achieved through various routes. For instance, a direct coupling method has been employed to attach alcohols and amines to a 3-(pyridin-3-yl)propanoic acid ligand coordinated to a Pt(II) complex, leading to the formation of ester and amide derivatives with potential thermoactivatable properties . Additionally, the synthesis of 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives has been reported using alum as a catalyst in aqueous media, highlighting a green chemistry approach .
Molecular Structure Analysis
The molecular structure of compounds related to 3-[(Pyridin-3-ylmethyl)amino]propanoic acid can be complex, with the potential to form various coordination geometries around metal centers. For example, the single crystal structures of copper(II) and cobalt(II) complexes with derivatives of the compound have shown distorted square pyramidal and folded arrangements, respectively . These structures are significant as they influence the chemical reactivity and stability of the complexes.
Chemical Reactions Analysis
The reactivity of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid derivatives can lead to the formation of a wide array of products. Reactions with nucleophiles have been shown to produce acyclic 2-substituted derivatives and trifluoromethyl-containing heterocyclic compounds . Moreover, condensation reactions with aromatic amines can yield pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid derivatives are influenced by their molecular structure and substituents. The presence of perfluorinated chains in some derivatives can impart thermoactivatable properties, which are of interest for applications such as anticancer agents . The stability constants of metal complexes with these derivatives are also noteworthy, particularly for copper(II) complexes, which exhibit very high stability . The solubility, stability, and reactivity of these compounds in various media are crucial for their potential applications in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Chemistry
- Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
- These derivatives were evaluated for their biological activities such as inhibitors of receptor tyrosine kinase, pharmacokinetics profiles, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .
- The results showed that these compounds possess more cytotoxic activity than the reference drug (i.e., imatinib). Furthermore, compound IIB gives ten-fold lower IC 50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .
- To investigate antibacterial and antifungal activities, minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) parameters were evaluated, and derivative IIC showed the highest activity (MIC 16–128 μg/mL), which can be attributed to its structure .
-
Material Science
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(pyridin-3-ylmethylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)3-5-11-7-8-2-1-4-10-6-8/h1-2,4,6,11H,3,5,7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAMEGKRKNQPON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588126 |
Source


|
| Record name | N-[(Pyridin-3-yl)methyl]-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyridin-3-ylmethyl)amino]propanoic acid | |
CAS RN |
99362-31-9 |
Source


|
| Record name | N-[(Pyridin-3-yl)methyl]-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

